molecular formula C15H33N3 B5238937 N,N,2,2-tetramethyl-N'-(1-propylpiperidin-4-yl)propane-1,3-diamine

N,N,2,2-tetramethyl-N'-(1-propylpiperidin-4-yl)propane-1,3-diamine

Cat. No.: B5238937
M. Wt: 255.44 g/mol
InChI Key: YHZRQPWHDOQGPE-UHFFFAOYSA-N
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Description

N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by its unique structure, which includes a piperidine ring and multiple methyl groups. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, propylamine, and methylating agents.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sodium or potassium hydroxide.

    Purification: The final product is purified using techniques like distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and yield of the compound. The industrial process may also involve additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the nitrogen atoms, where other functional groups replace the existing methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Production of amines and other reduced forms.

    Substitution: Generation of substituted amines with various functional groups.

Scientific Research Applications

N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter modulation, and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,3-propanediamine
  • N,N-Dimethylneopentanediamine
  • N,N,N’,N’-Tetramethylethylenediamine

Uniqueness

N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine is unique due to its specific structural features, including the presence of a piperidine ring and multiple methyl groups. These characteristics confer distinct reactivity and functional properties, making it valuable in various applications compared to its similar counterparts.

Properties

IUPAC Name

N,N,2,2-tetramethyl-N'-(1-propylpiperidin-4-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N3/c1-6-9-18-10-7-14(8-11-18)16-12-15(2,3)13-17(4)5/h14,16H,6-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZRQPWHDOQGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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